

Spectroscopic Profile of 4-(Boc-amino)-2-hydroxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-(Boc-amino)-2-hydroxypyridine

Cat. No.: B573153

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **4-(Boc-amino)-2-hydroxypyridine**, also known as tert-butyl (2-hydroxypyridin-4-yl)carbamate. The information herein is intended to support research and development activities by offering a detailed reference for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. While direct experimental spectra for this specific compound are not broadly published, this guide synthesizes data from analogous structures and spectroscopic principles to present a reliable predictive profile.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **4-(Boc-amino)-2-hydroxypyridine**. These values are based on established chemical shift ranges, functional group frequencies, and ionization patterns for similar molecular scaffolds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 11.5	br s	1H	Pyridinone N-H
~8.5 - 9.5	br s	1H	Carbamate N-H
~7.0 - 7.2	d	1H	H-6 (Pyridine)
~6.5 - 6.7	d	1H	H-5 (Pyridine)
~6.1 - 6.3	s	1H	H-3 (Pyridine)
1.45	s	9H	Boc (-C(CH ₃) ₃)

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm. Note: The pyridinone tautomer is generally favored in solution.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~163 - 165	C=O (Pyridinone)
~153 - 155	C=O (Boc)
~145 - 148	C-4 (Pyridine)
~138 - 140	C-6 (Pyridine)
~108 - 110	C-5 (Pyridine)
~100 - 102	C-3 (Pyridine)
~79 - 81	-C(CH ₃) ₃ (Boc)
~28 - 29	-C(CH ₃) ₃ (Boc, 3C)

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3200	Broad	O-H Stretch (Hydroxy form), N-H Stretch (Amide/Pyridone)
~3100 - 3000	Medium	Aromatic C-H Stretch
~2980 - 2850	Medium	Aliphatic C-H Stretch (Boc group)
~1720 - 1700	Strong	C=O Stretch (Boc carbonyl)
~1660 - 1640	Strong	C=O Stretch (Pyridinone)
~1600 - 1580	Medium	C=C and C=N Stretch (Pyridine ring)
~1540 - 1520	Medium	N-H Bend (Amide II)
~1250, ~1160	Strong	C-O Stretch (Boc ester)

Table 4: Predicted Mass Spectrometry Data

m/z Ratio	Ion Species	Ionization Mode
211.1083	[M+H] ⁺	ESI+
233.0902	[M+Na] ⁺	ESI+
209.0926	[M-H] ⁻	ESI-
155.0769	[M+H - C ₄ H ₈] ⁺ or [M+H - 56] ⁺	ESI+
111.0507	[M+H - C ₅ H ₉ O ₂] ⁺ or [M+H - 100] ⁺	ESI+

Molecular Formula: C₁₀H₁₄N₂O₃, Exact Mass: 210.1004

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standard for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- **Sample Preparation:** Approximately 5-10 mg of **4-(Boc-amino)-2-hydroxypyridine** is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
- **^1H NMR Acquisition:** A standard proton experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is conducted. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ^{13}C isotope. A relaxation delay of 2-5 seconds is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation (ATR Method):** A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal.
- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added and averaged.

Mass Spectrometry (MS)

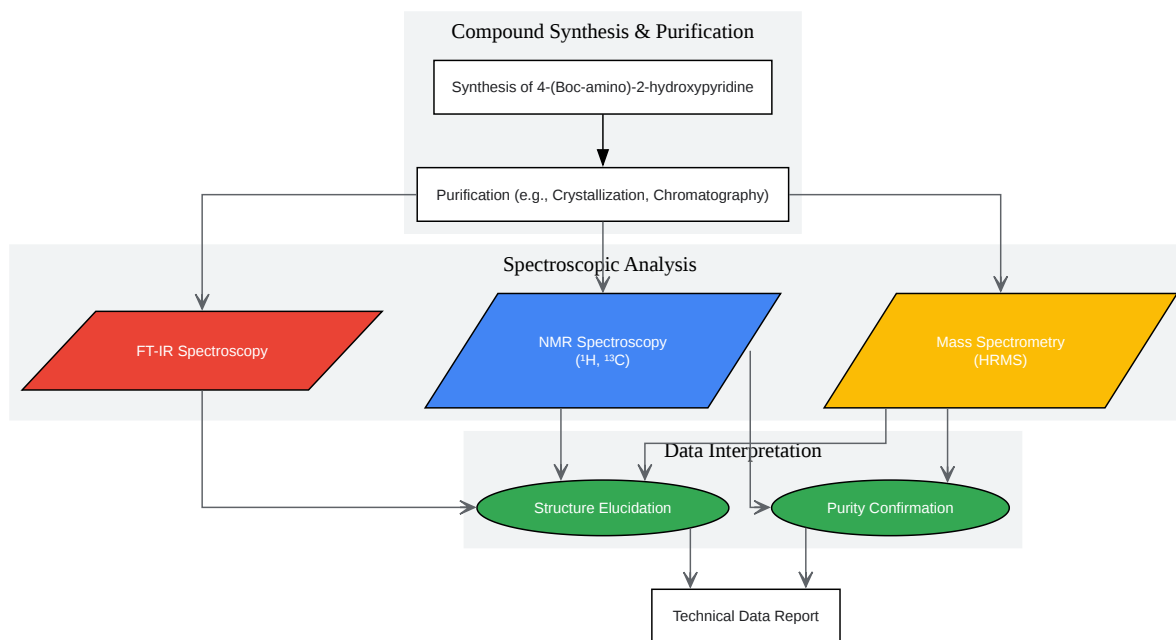
- **Instrumentation:** A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
- **Sample Preparation:** A dilute solution of the sample is prepared by dissolving a small amount (e.g., 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of

approximately 10-100 µg/mL. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) may be added to promote ionization.

- **Data Acquisition:** The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da) in both positive and negative ion modes to observe the protonated ($[M+H]^+$), sodiated ($[M+Na]^+$), and deprotonated ($[M-H]^-$) molecular ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical entity like **4-(Boc-amino)-2-hydroxypyridine**.



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